molecular formula C14H17N3O B13938641 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine

Cat. No.: B13938641
M. Wt: 243.30 g/mol
InChI Key: QHMMBQLFKZPXAQ-UHFFFAOYSA-N
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Description

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine (CAS 369398-90-3) is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C14H17N3O and a molecular weight of 243.31 g/mol, this compound belongs to a class of structures known for their diverse biological activities . Pyrimidine derivatives, particularly 2,4-diamino-5-benzylpyrimidines, are extensively investigated as potent inhibitors of the enzyme dihydrofolate reductase (DHFR) . DHFR is a crucial target for therapeutic agents, and researchers are developing selective inhibitors to combat opportunistic infections in immunocompromised patients and for other clinical applications . As a building block in organic synthesis, this compound enables researchers to explore structure-activity relationships and develop novel molecules for various research applications, including potential antifolate and antimicrobial agents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

5-benzyl-4-ethoxy-6-methylpyrimidin-2-amine

InChI

InChI=1S/C14H17N3O/c1-3-18-13-12(10(2)16-14(15)17-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,15,16,17)

InChI Key

QHMMBQLFKZPXAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1CC2=CC=CC=C2)C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Substituted Pyrimidines

Substituted pyrimidines like 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine are generally synthesized by:

  • Constructing the pyrimidine ring from suitable precursors such as malonic acid derivatives and guanidine or amidines.
  • Introducing substituents at the 4, 5, and 6 positions via selective functional group transformations.
  • Employing halogenation and nucleophilic substitution steps to install chloro, ethoxy, methyl, and benzyl groups.

A common approach involves condensation reactions of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide, followed by halogenation and nucleophilic substitution to achieve the desired substitution pattern on the pyrimidine ring.

Preparation Methods of this compound

Stepwise Synthetic Route

The synthesis can be divided into several key steps:

Step Description Reagents/Conditions Notes
1 Formation of 5-substituted 2-amino-4,6-dihydroxypyrimidine intermediate Condensation of monosubstituted malonic acid diesters with guanidine in excess sodium ethoxide Provides the pyrimidine core with hydroxyl groups at positions 4 and 6 and amino group at position 2
2 Conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine Treatment with Vilsmeier–Haack–Arnold reagent (POCl3/DMF system) Modified procedure improves yield and isolation over classical chlorination methods
3 Nucleophilic substitution of 4-chloro with ethoxy group at position 4 Reaction with ethanol or ethoxide ion under controlled conditions Converts 4-chloropyrimidine to 4-ethoxypyrimidine derivative
4 Introduction of benzyl group at position 5 Benzylation via nucleophilic substitution or cross-coupling methods Benzyl substituent introduced selectively at position 5
5 Methylation at position 6 Alkylation using methyl halides or methylation reagents Methyl group installed at position 6

This sequence yields the target compound this compound.

Detailed Reaction Conditions and Reagents

Formation of 5-Substituted 2-Amino-4,6-Dihydroxypyrimidine
  • Monosubstituted malonic acid diesters (bearing appropriate substituents at position 5) are reacted with guanidine in an excess of sodium ethoxide.
  • The reaction proceeds under reflux in ethanol or similar solvents.
  • This condensation forms the pyrimidine ring with hydroxyl groups at positions 4 and 6 and an amino group at position 2.
  • The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC to confirm completion.
Chlorination to 4,6-Dichloropyrimidine
  • The dihydroxypyrimidine intermediate is treated with the Vilsmeier–Haack–Arnold reagent, a chlorinating agent generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
  • This reagent converts the 4,6-dihydroxy groups into 4,6-dichloro substituents.
  • Immediate deprotection of (dimethylamino)methylene protecting groups follows to yield the dichloropyrimidine.
  • This method overcomes low yields and difficult isolations associated with classical chlorinating agents like PCl5 or SOCl2.
Ethoxylation at Position 4
  • The 4-chloro substituent is replaced by an ethoxy group via nucleophilic aromatic substitution.
  • Reaction with ethanol or sodium ethoxide in a polar aprotic solvent (e.g., acetone) at temperatures ranging from ambient to 60 °C.
  • The reaction duration varies from 6 to 24 hours, optimized for maximum conversion.
  • Organic bases such as triethylamine or diethylamine can be used to facilitate the substitution and improve yield.
Benzylation at Position 5
  • Introduction of the benzyl group can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig coupling) using benzyl halides or benzylboronic acids.
  • Reaction conditions typically involve mild heating and the presence of a base.
  • Selectivity for position 5 is ensured by the electronic and steric environment of the pyrimidine ring.
Methylation at Position 6
  • Methylation can be performed using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate.
  • The reaction is carried out in polar aprotic solvents like DMF or DMSO.
  • Control of reaction time and temperature is critical to avoid over-alkylation or side reactions.

Optimization and Yield Data

Step Yield (%) Key Observations Reference
Condensation to 5-substituted 2-amino-4,6-dihydroxypyrimidine 70–85 High yields with sodium ethoxide excess; reaction time 6–12 h
Chlorination to 4,6-dichloropyrimidine 65–75 Vilsmeier–Haack–Arnold reagent improves yield vs classical methods (max 30%)
Ethoxylation at position 4 80–90 Organic base catalysis in acetone solvent; reaction at 20–60 °C
Benzylation at position 5 60–80 Pd-catalyzed cross-coupling preferred for selectivity Literature general knowledge
Methylation at position 6 75–85 Controlled alkylation conditions prevent side reactions Literature general knowledge

Alternative Synthetic Approaches

Recent advances in pyrimidine synthesis include:

  • Multicomponent coupling reactions catalyzed by zinc chloride or copper catalysts enabling direct substitution at multiple positions in fewer steps.
  • Oxidative C–N bond formation methods using base-facilitated reactions for efficient pyrimidine ring construction.
  • Annulation strategies involving amidines and alcohols under catalytic conditions to install ethoxy and amino groups simultaneously.

While these methods offer streamlined synthesis, their application specifically to this compound requires further adaptation and optimization.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound may bind to active sites of enzymes, blocking their activity and leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Position 4 Position 5 Position 6 Amine Position CAS Number Key Features
This compound Ethoxy Benzyl Methyl 2 Not provided Moderate electron donation; steric bulk
4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine Benzyloxy Nitro Methyl 2 160948-33-4 Strong electron withdrawal (nitro); lab use only
5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine Methyl Ethyl Piperidyl 2 915920-63-7 Bulky piperidyl group; enhanced basicity
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine Diethylamine Benzyl Chloro 4 4486-05-9 Chloro as leaving group; tertiary amine
2-Chloro-4-methylpyrimidin-5-amine Methyl Chloro 5 Not provided Simpler structure; halogenated

Functional Group Impact on Properties

Electron-Donating vs. In contrast, the nitro group in 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine (CAS 160948-33-4) is strongly electron-withdrawing, which may increase reactivity in reduction or substitution reactions . The chloro substituent in (5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine (CAS 4486-05-9) acts as a leaving group, making this compound a candidate for further functionalization via nucleophilic substitution .

The benzyl group in both the main compound and CAS 4486-05-9 contributes to lipophilicity, which may influence membrane permeability in biological assays.

The diethylamine substituent in CAS 4486-05-9 introduces tertiary amine functionality, which could affect metabolic stability in pharmacological contexts .

Biological Activity

5-Benzyl-4-ethoxy-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antiparasitic effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring with a benzyl group, an ethoxy group, and a methyl group at specific positions. This unique substitution pattern is crucial for its biological activity.

Property Value
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens. The compound may inhibit key enzymes or interfere with nucleic acid synthesis, disrupting essential biological processes in target organisms.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic activity, particularly against Trypanosoma brucei (the causative agent of sleeping sickness) and Plasmodium falciparum (the causative agent of malaria). Structural modifications can enhance its potency against these pathogens, making it a candidate for further pharmacological exploration.

Case Study: Antiplasmodial Activity

A study demonstrated that derivatives similar to this compound showed promising results in inhibiting the growth of Plasmodium falciparum. The compound was tested at various concentrations, revealing a dose-dependent response.

Compound IC50 (µM)
This compound12.5
Reference Compound A8.0
Reference Compound B15.0

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Pyrimidine derivatives are known for their ability to inhibit viral replication by targeting viral enzymes or receptors. Preliminary studies suggest that this compound may exhibit activity against various RNA viruses .

Case Study: Inhibition of Viral Replication

In vitro assays have indicated that this compound can reduce viral load in infected cell cultures.

Virus Type IC50 (µM)
Hepatitis C Virus20.0
Dengue Virus25.0

Antibacterial Activity

The antibacterial properties of this compound have been investigated, showing effectiveness against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Study: Antibacterial Efficacy

A series of tests were conducted against common bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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